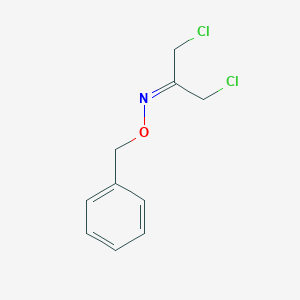

1,3-Dichloro-propan-2-one O-benzyl-oxime

Description

BenchChem offers high-quality 1,3-Dichloro-propan-2-one O-benzyl-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-propan-2-one O-benzyl-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-N-phenylmethoxypropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIHQCYFKGDZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=C(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442477 | |

| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188125-86-2 | |

| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-propan-2-one O-benzyl-oxime (CAS 188125-86-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

1,3-Dichloro-propan-2-one O-benzyl-oxime is a bifunctional organic compound that, while not extensively documented in mainstream literature, presents a compelling scaffold for synthetic and medicinal chemistry. Its structure is characterized by three key features: a central oxime ether, a protective benzyl group, and two reactive α-chloro substituents.[1] This unique combination positions the molecule as a versatile building block. The dichloro- functionality provides two distinct sites for nucleophilic substitution, making it an ideal candidate for constructing complex molecular architectures, such as heterocyclic compounds or peptide macrocycles.[1][2] Simultaneously, the O-benzyl-oxime moiety offers stability and can be a critical pharmacophore in its own right, as oxime ethers are present in numerous biologically active compounds and approved drugs.[3][4][5][6] This guide aims to provide a comprehensive technical overview, from synthesis to potential applications, to unlock the research possibilities of this intriguing molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research. The key identifiers and computed properties for 1,3-Dichloro-propan-2-one O-benzyl-oxime are summarized below.

| Property | Value | Source |

| CAS Number | 188125-86-2 | [1] |

| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][7][8] |

| Molecular Weight | 232.11 g/mol | [1][8] |

| IUPAC Name | 1,3-dichloro-N-(phenylmethoxy)propan-2-imine | [1][8] |

| Appearance | Yellow to Brown Oil | [1][7] |

| Boiling Point | 307.47 °C at 760 mmHg (Predicted) | [7][9] |

| Density | 1.191 g/cm³ (Predicted) | [7][9] |

| Flash Point | 139.76 °C (Predicted) | [7][9] |

| LogP (XLogP3) | 3.3 | [7][8] |

| Canonical SMILES | C1=CC=C(C=C1)CON=C(CCl)CCl | [1] |

| InChI Key | FBIHQCYFKGDZEM-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Protocol

The most direct and logical synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime involves the condensation of 1,3-dichloro-2-propanone with O-benzylhydroxylamine. This reaction is an adaptation of standard oximation procedures for ketones.[10][11][12]

Reaction Scheme

Sources

- 1. 1,3-Dichloro-propan-2-one O-benzyl-oxime | 188125-86-2 | Benchchem [benchchem.com]

- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Biologically Active Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of Biologically Active Oxime Ethers [ouci.dntb.gov.ua]

- 7. echemi.com [echemi.com]

- 8. 1,3-Dichloro-propan-2-one O-benzyl-oxime | C10H11Cl2NO | CID 10609582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. US4128580A - Process for the production of 1,3-dichloroacetone oxime and its acetate derivative - Google Patents [patents.google.com]

- 11. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 12. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

4-Pentyn-1-ol: A Bifunctional Linchpin for Complex Molecular Architectures

An In-depth Technical Guide

Abstract

In the landscape of modern synthetic chemistry, the demand for versatile, multi-functional building blocks is paramount for the efficient construction of complex molecular targets. 4-Pentyn-1-ol, a heterobifunctional molecule featuring a terminal alkyne and a primary alcohol, has emerged as a critical chemical intermediate. Its unique architecture allows for the selective and sequential manipulation of two distinct reactive centers, providing chemists with a powerful tool for convergent synthesis strategies. This guide offers a comprehensive exploration of 4-pentyn-1-ol, detailing its physicochemical properties, synthesis, and core reactivity. We will delve into field-proven protocols for its key transformations—including protecting group strategies, Sonogashira couplings, and azide-alkyne cycloadditions ("Click" chemistry)—and showcase its application in the synthesis of high-value compounds in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of this versatile intermediate.

Introduction: The Strategic Value of Bifunctionality

4-Pentyn-1-ol (CAS 5390-04-5) is a colorless to pale yellow liquid whose synthetic utility is derived from the orthogonal reactivity of its two functional groups: a terminal alkyne and a primary hydroxyl group.[1] The terminal alkyne provides a gateway to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the primary alcohol offers a handle for oxidation, esterification, etherification, and, most critically, the introduction of protecting groups to choreograph multi-step synthetic sequences.

This dual functionality makes 4-pentyn-1-ol an ideal linchpin in convergent syntheses, where complex fragments of a target molecule are prepared separately and then joined. Its role as a chemical intermediate is pivotal in streamlining the synthesis of complex molecules, which can reduce development time and costs in sectors from pharmaceuticals to materials science.[2] This guide will provide the technical foundation and practical methodologies required to exploit the full potential of this valuable building block.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physical and Chemical Data

The key properties of 4-pentyn-1-ol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | |

| Appearance | Clear, colorless to yellowish liquid | [1][3][4] |

| Boiling Point | 154-155 °C (at 760 mmHg) | [2] |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.445 | [3] |

| Solubility | Miscible with water; soluble in common organic solvents (e.g., ethanol, ether, methanol, chloroform) | [1][2] |

| Flash Point | 62 °C (143.6 °F) - Closed Cup |

Safety and Handling

4-Pentyn-1-ol is classified as a combustible liquid and can cause serious skin and eye irritation.[5] It may also cause respiratory irritation, and is harmful if swallowed, inhaled, or in contact with skin.[5][6]

-

Personal Protective Equipment (PPE): Always handle 4-pentyn-1-ol in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It should be kept separate from strong oxidizing agents, acids, and strong bases.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthesis of 4-Pentyn-1-ol

Several methods for the preparation of 4-pentyn-1-ol have been reported, providing flexibility for different laboratory scales and starting material availability.[7]

-

From Tetrahydrofurfuryl Chloride: A robust and well-documented procedure involves the ring-opening of tetrahydrofurfuryl chloride with a strong base like sodium amide in liquid ammonia.[7] This method provides good yields (75-85%) and is a reliable lab-scale synthesis.[7]

-

From 4-Penten-1-ol: A two-step sequence involving bromination of the alkene followed by a double dehydrobromination using a strong base can yield the desired alkyne.[4][7]

-

From Ethyl 4-Pentynoate: The ester can be reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7]

Workflow: Synthesis from Tetrahydrofurfuryl Chloride

Sources

Navigating the Intricate Reactivity of Halogenated Ketone Oximes: A Technical Guide for Drug Development Professionals

Introduction: The Duality of Reactivity in Halogenated Ketone Oximes

Halogenated ketone oximes represent a fascinating and synthetically versatile class of organic compounds. Their unique structural motif, featuring the convergence of an electrophilic α-carbon, a nucleophilic and rearrangeable oxime, and the electronic influence of a halogen, gives rise to a rich and nuanced reactivity profile. For researchers, scientists, and drug development professionals, a deep understanding of this reactivity is paramount for leveraging these molecules as strategic intermediates in the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and the development of novel therapeutic agents. The presence of halogens is a common feature in many pharmaceuticals, influencing their metabolic stability and binding affinity.[1]

This guide provides an in-depth exploration of the core reactivity principles of halogenated ketone oximes. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings of their transformations, providing the causal logic behind experimental choices and reaction outcomes. Our focus is to empower you with the predictive understanding necessary to harness the synthetic potential of these valuable building blocks.

I. Synthesis and Structural Features of α-Halo Ketone Oximes

The journey into the reactivity of α-halo ketone oximes begins with their preparation. The most common and direct route involves the oximation of a pre-synthesized α-haloketone.

A. Synthesis of α-Haloketones

α-Haloketones are pivotal precursors, and their synthesis is well-established.[2] The direct halogenation of ketones is a common method, which can be performed under either acidic or basic conditions.[2]

-

Acid-Catalyzed Halogenation: This method proceeds through an enol intermediate. The reaction is typically carried out using a halogen (Br₂ or Cl₂) in an acidic solvent like acetic acid.[2] A key advantage is that the reaction tends to be self-limiting, yielding the mono-halogenated product as the primary component.[2]

-

Base-Promoted Halogenation: In the presence of a base, a ketone is converted to its enolate, which then reacts with the halogen. This method is generally faster but can be more challenging to control, often leading to polyhalogenation.[2]

Various halogenating agents are employed, including elemental halogens (Br₂, Cl₂, I₂), N-halosuccinimides (NBS, NCS), and other specialized reagents.[2] The choice of reagent and conditions allows for a degree of control over the selectivity and yield of the desired α-haloketone.

B. Oximation of α-Haloketones

The conversion of α-haloketones to their corresponding oximes is typically achieved by reaction with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base.[3][4]

Figure 1: General synthetic route to α-halo ketone oximes.

The reaction conditions for oximation, such as the choice of solvent and base (e.g., sodium acetate, pyridine, or sodium hydroxide), can influence the reaction rate and the isomeric ratio of the resulting oxime.

C. Structural and Stereochemical Considerations

A critical aspect of halogenated ketone oximes is their stereochemistry. The C=N bond of the oxime can exist as either E or Z isomers. The stereochemical outcome of the Beckmann rearrangement, a cornerstone reaction of oximes, is directly dependent on this isomeric configuration, as the migrating group is the one anti-periplanar to the hydroxyl group.[5][6]

The presence of the α-halogen can influence the E/Z equilibrium of the oxime due to steric and electronic effects. Furthermore, the electronegativity of the halogen can impact the electron density around the C=N bond and the acidity of the oxime proton.

II. The Beckmann Rearrangement: A Halogen's Influence

The Beckmann rearrangement is a classic transformation of oximes into amides, catalyzed by acid.[5][6][7] In the context of α-halo ketone oximes, this reaction opens pathways to α-halo-substituted amides, which are themselves valuable synthetic intermediates.

The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-migration of the group anti to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis yields the amide.[5]

Figure 2: Simplified mechanism of the Beckmann rearrangement.

The stereospecificity of the Beckmann rearrangement is a key consideration.[8] The group that migrates is the one positioned anti to the hydroxyl group in the oxime.[5] Therefore, controlling the E/Z stereochemistry of the α-halo ketone oxime is crucial for directing the outcome of the rearrangement and achieving the desired amide regioisomer.

The electron-withdrawing nature of the α-halogen can influence the migratory aptitude of the adjacent groups. While typically, the group better able to stabilize a positive charge migrates preferentially, the electronic perturbation from the halogen can alter this preference.

III. Nucleophilic Substitution and Elimination Reactions

The presence of a halogen at the α-position renders this carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of α-haloketones and their oxime derivatives.[2]

A. Nucleophilic Substitution at the α-Carbon

α-Halo ketone oximes readily undergo SN2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions provide a straightforward route to α-functionalized ketone oximes, which can then be further elaborated. For instance, reaction with nitrogen nucleophiles is a common strategy for the synthesis of α-amino ketone oximes and their derivatives.[9]

B. Competing Pathways: Favorskii-type Rearrangements and Eliminations

In the presence of a strong base, α-haloketones with an enolizable proton on the opposing α'-carbon are known to undergo the Favorskii rearrangement to yield carboxylic acid derivatives. While less documented for the oxime counterparts, the possibility of analogous rearrangements or competing elimination reactions to form α,β-unsaturated oximes should be considered, especially under basic conditions.

IV. Cyclization Reactions: Forging Heterocyclic Scaffolds

One of the most powerful applications of α-halo ketone oximes is in the synthesis of heterocyclic compounds. The bifunctional nature of these molecules allows for a variety of cyclization strategies, leading to important five- and six-membered ring systems.

A. Synthesis of Oxazoles

α-Haloketones are well-known precursors for the synthesis of oxazoles.[10] In a similar vein, α-halo ketone oximes can serve as synthons for substituted oxazoles, although the direct use of the oxime is less common than the parent ketone. A more prevalent strategy involves the reaction of an α-haloketone with a primary amide, a reaction in which the oxime could be seen as a protected or masked ketone.

B. Synthesis of Pyrazoles

Pyrazoles are another important class of heterocycles with widespread applications in medicinal chemistry. The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine is a classic method for pyrazole synthesis. α-Halo ketone oximes, possessing both an electrophilic center and a nucleophilic nitrogen (after tautomerization or under basic conditions), can potentially react with suitable partners to form pyrazole derivatives, though this is a less conventional approach. A more direct route involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines.

C. Synthesis of 1,2,4-Oxadiazoles

A more direct application of the oxime functionality in heterocycle synthesis is the formation of 1,2,4-oxadiazoles. This can be achieved by the reaction of an amidoxime with an acylating agent. While not a direct cyclization of an α-halo ketone oxime itself, these molecules can be precursors to the necessary building blocks for such syntheses.

V. Applications in Drug Discovery and Development

The reactivity profile of halogenated ketone oximes makes them attractive intermediates in the synthesis of pharmaceutically relevant compounds. Their ability to serve as precursors to a variety of heterocyclic scaffolds is particularly valuable, as these motifs are prevalent in many approved drugs.[1]

For instance, the synthesis of HIV protease inhibitors like atazanavir and darunavir utilizes chiral α-halo ketone building blocks. The oxime derivatives of these intermediates could offer alternative synthetic routes or opportunities for derivatization to explore structure-activity relationships.

Furthermore, the introduction of a halogen atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1] Halogens can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding. The use of α-halo ketone oximes as synthetic intermediates allows for the strategic incorporation of halogens into target molecules.

VI. Experimental Protocols

To provide a practical context for the discussed reactivity, the following are generalized experimental protocols for key transformations.

Protocol 1: General Procedure for the Synthesis of an α-Bromo Ketone

-

Dissolve the ketone (1.0 eq) in a suitable solvent (e.g., acetic acid or chloroform).

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Oximation of an α-Halo Ketone

-

Dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium acetate or pyridine, 1.5-2.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Beckmann Rearrangement of an α-Halo Ketone Oxime

-

Dissolve the α-halo ketone oxime (1.0 eq) in a suitable solvent (e.g., dioxane or acetonitrile).

-

Add a catalytic amount of an acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

VII. Data Summary

The following table provides a conceptual summary of the key reactions of halogenated ketone oximes, highlighting the roles of the functional groups.

| Reaction | Key Functional Group(s) Involved | Typical Reagents | Product Class |

| Beckmann Rearrangement | Oxime | H⁺ (e.g., H₂SO₄, PPA) | α-Halo Amides |

| Nucleophilic Substitution | α-Halogen | Nucleophiles (e.g., RNH₂, RSH) | α-Substituted Ketone Oximes |

| Heterocycle Synthesis | Both α-halogen and oxime (or derived functionality) | Various (depends on target heterocycle) | Oxazoles, Pyrazoles, etc. |

Conclusion: A Versatile Synthon for Complex Molecule Synthesis

Halogenated ketone oximes are more than just the sum of their parts. The interplay between the α-halogen and the oxime functionality creates a unique reactivity landscape that can be strategically exploited in organic synthesis. From stereospecific rearrangements to the construction of diverse heterocyclic systems, these compounds offer a wealth of opportunities for the modern synthetic chemist. For those in the field of drug discovery and development, a thorough understanding of the principles outlined in this guide will be instrumental in designing efficient synthetic routes to novel therapeutic agents and exploring new chemical space. The continued exploration of the reactivity of these versatile synthons will undoubtedly lead to further innovations in both methodology and the creation of complex molecules with significant biological activity.

References

- Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. RSC Advances, 15(1), 1-12.

- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844.

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

AdiChemistry. (n.d.). Beckmann Rearrangement | Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Palmieri, G., & D'auria, M. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(1), 100-123.

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

- Poupaert, J. H. (2006). Synthesis of 1,2,4-oxadiazoles (a review). Mini-Reviews in Organic Chemistry, 3(1), 45-56.

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

- Al-Majidi, S. M. H. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 1-5.

- Chawla, G., & Kumar, A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 12(2), 98-116.

- Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. RSC Advances.

-

Master Organic Chemistry. Beckmann Rearrangement. Retrieved from [Link]

-

AdiChemistry. BECKMANN REARRANGEMENT | MECHANISM. Retrieved from [Link]

- Politzer, P., & Murray, J. S. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry.

- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (Basel, Switzerland), 8(10), 793–844.

-

Organic Chemistry Portal. Beckmann Rearrangement. Retrieved from [Link]

- Palmieri, G., & D'Auria, M. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(1), 100–123.

-

Wikipedia. Beckmann rearrangement. Retrieved from [Link]

- Duarte, C. D., et al. (2013). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current medicinal chemistry, 20(14), 1837–1854.

- Poupaert, J. H. (2006). Synthesis of 1,2,4-oxadiazoles (a review). Mini-reviews in organic chemistry, 3(1), 45-56.

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from [Link]

- Al-Majidi, S. M. H., & Al-Amiery, A. A. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 1-5.

- Chawla, G., & Kumar, A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Bioactive Compounds, 12(2), 98-116.

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

- Fustero, S., Román, R., & Sanz-Cervera, J. F. (2015). Chapter 5: Pyrazoles. In Modern Synthetic Methods in Heterocyclic Chemistry (pp. 161-206). The Royal Society of Chemistry.

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 3. arpgweb.com [arpgweb.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Beckmann Rearrangement [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 8. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

O-Benzyl Ethers in Organic Synthesis: A Senior Application Scientist's Guide

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity. Among the arsenal of protecting groups for hydroxyl functionalities, the O-benzyl ether (OBn) stands out for its robustness, ease of installation, and versatile cleavage options. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond mere protocols to explain the causality behind experimental choices, ensuring a foundation of trustworthiness and authoritative grounding.

The Benzyl Ether: A Pillar of Hydroxyl Protection

The benzyl group's utility stems from its exceptional stability across a wide spectrum of reaction conditions, including strongly acidic and basic media, many redox manipulations, and exposure to a variety of nucleophiles and organometallic reagents.[1][2][3] This stability makes it an ideal "workhorse" protecting group, reliably masking a hydroxyl group through numerous synthetic transformations, only to be removed at a strategic, often final, stage.[1] Its application is particularly critical in carbohydrate chemistry and the synthesis of complex polyhydroxylated natural products, where differentiating between multiple hydroxyl groups is a significant challenge.[1][2][4]

Formation of O-Benzyl Ethers: Strategic Choices in Benzylation

The selection of a benzylation method is dictated by the substrate's sensitivity to acidic or basic conditions. The choice reflects a foundational principle of synthetic strategy: the protocol must protect the target functionality without compromising the integrity of the rest of the molecule.

Williamson Ether Synthesis: The Classic Approach under Basic Conditions

The most prevalent method for forming benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alcohol-derived alkoxide and a benzyl halide.[5][6][7][8]

-

Causality of Reagent Choice : The reaction requires a base to deprotonate the alcohol, forming the nucleophilic alkoxide.

-

Strong Bases (e.g., NaH) : For simple or unhindered alcohols, sodium hydride is highly effective as it irreversibly deprotonates the alcohol, driving the reaction to completion.[5]

-

Mild Bases (e.g., Ag₂O) : In the context of polyols, such as those in carbohydrate chemistry, a milder base like silver oxide allows for regioselective benzylation. The causality lies in the preferential reaction at the most acidic or sterically accessible hydroxyl group, a level of control unattainable with stronger, less discriminating bases.[5]

-

-

Mechanistic Integrity : The reaction proceeds via a clean SN2 pathway. Benzyl halides (BnBr, BnCl) are ideal electrophiles as they are primary halides and lack β-hydrogens, which entirely precludes the possibility of a competing E2 elimination side-reaction, ensuring high yields of the desired ether.[6]

Benzylation under Acidic and Neutral Conditions

For substrates that are intolerant to basic conditions, alternative methods are essential.

-

Benzyl Trichloroacetimidate : This reagent allows for benzylation under acidic catalysis (e.g., TMSOTf, TfOH).[5][9] It is particularly valuable for acid-stable but base-sensitive substrates.

-

2-Benzyloxy-1-methylpyridinium Triflate (BnOPT) : Representing a newer class of reagents, BnOPT facilitates benzylation under nearly neutral, thermal conditions.[5][9][10] The proposed mechanism involves an SN1-like pathway where the reagent generates a reactive benzyl cation, which is then trapped by the alcohol.[9] This method significantly broadens the scope of benzylation to include highly sensitive and functionally complex molecules.

Cleavage of O-Benzyl Ethers: A Toolkit for Deprotection

The true power of the benzyl ether lies in the diversity of methods available for its removal. The choice of debenzylation strategy is a critical decision, guided by the functional groups present in the rest of the molecule.

Reductive Cleavage

-

Catalytic Hydrogenolysis : This is the most common and mildest method for benzyl ether cleavage.[11][12] The reaction is performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[11][12] The process, known as hydrogenolysis, cleaves the benzylic C-O bond to furnish the free alcohol and toluene, a volatile and easily removable byproduct.[11][13] The primary limitation of this method is its intolerance for other reducible functional groups, such as alkenes, alkynes, azides, and nitro groups, which would be competitively reduced.[5][14]

-

Catalytic Transfer Hydrogenation (CTH) : To circumvent the hazards and practical difficulties of using H₂ gas, CTH provides an alternative where hydrogen is generated in situ from a hydrogen donor molecule.[5][14] Common donors include 1,4-cyclohexadiene or formic acid, used in conjunction with a palladium catalyst.[2][5][14][15] This method is particularly advantageous for its operational simplicity and can sometimes provide enhanced selectivity.[2][5]

-

Dissolving Metal Reduction : Conditions such as sodium or lithium in liquid ammonia (Birch reduction) can cleave benzyl ethers.[1][4] However, the harshness of these conditions and incompatibility with many functional groups make this a less frequently employed method.[1][4]

Oxidative Cleavage

Oxidative methods are employed when the substrate contains functionalities that are sensitive to reduction.

-

DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) : This reagent is exceptionally effective for cleaving electron-rich benzyl ethers, most notably the p-methoxybenzyl (PMB) ether.[5] The reaction proceeds via single-electron transfer. For standard, non-activated benzyl ethers, cleavage with DDQ is also possible but may require harsher conditions, such as photoirradiation, to proceed efficiently.[1][5]

-

Ozone (O₃) : Ozonolysis provides a potent, albeit aggressive, method for oxidative debenzylation.[5]

Acid-Mediated Cleavage

Strong Lewis acids (e.g., BCl₃) or protic acids (e.g., HBr) can effect cleavage of benzyl ethers.[5][16] The significant drawback is that these conditions are only applicable to substrates lacking any acid-sensitive functional groups.[5] The efficiency of Lewis acid-mediated cleavage can often be improved by the addition of a cation scavenger, such as pentamethylbenzene, which traps the liberated benzyl cation and prevents it from participating in side reactions.[5]

Orthogonal Strategies with Substituted Benzyl Ethers

The concept of "orthogonality" in protecting group strategy—the ability to selectively remove one protecting group in the presence of another—is crucial for the synthesis of complex molecules. Substituted benzyl ethers are central to this approach.

The p-methoxybenzyl (PMB) ether is the archetypal example. The electron-donating methoxy group on the aromatic ring significantly increases the electron density of the benzyl system. This electronic perturbation is the causal factor behind its differentiated reactivity:

-

Oxidative Selectivity : The PMB group is highly susceptible to oxidative cleavage by mild reagents like DDQ or ceric ammonium nitrate (CAN), under conditions where an unsubstituted benzyl (Bn) group remains completely intact.[5][17] This allows for the selective deprotection of a PMB-protected alcohol while leaving a Bn-protected alcohol untouched.

-

Reductive Selectivity : Conversely, specific reductive conditions have been developed that allow for the selective cleavage of a Bn ether in the presence of a PMB ether, complementing the oxidative strategy.[17]

Other variants, such as the photolabile o-nitrobenzyl group, further expand the synthetic toolkit by introducing a deprotection method (UV light) that is orthogonal to nearly all chemical reagents.[5]

Field-Proven Methodologies: Protocols & Comparative Data

The following table and protocols provide a practical framework for the application of O-benzyl ether chemistry.

Table 1: Comparison of Key Debenzylation Methods

| Method | Typical Reagents & Conditions | Advantages | Limitations & Incompatible Groups |

| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 10% Pd/C, in MeOH, EtOH, or EtOAc at RT.[12] | Very mild, clean reaction, high yielding, easy workup.[11] | Reduces alkenes, alkynes, azides, nitro groups. Ineffective with catalyst poisons (e.g., sulfur compounds).[14] |

| Transfer Hydrogenation | Formic acid or 1,4-cyclohexadiene, Pd/C, in MeOH/EtOH at RT to reflux.[2][5] | Avoids use of H₂ gas, operationally simple.[14] | Similar incompatibilities to hydrogenolysis, can be slower. |

| Oxidative Cleavage (DDQ) | DDQ, in CH₂Cl₂/H₂O, RT. Often requires photoirradiation for simple Bn ethers.[5][18] | Orthogonal to reductive methods. Excellent for PMB ethers. | Incompatible with other electron-rich or easily oxidized moieties. |

| Acidic Cleavage | BCl₃ or BBr₃ in CH₂Cl₂ at low temp; or strong protic acids (HBr).[5] | Effective for robust molecules. | Incompatible with any acid-sensitive groups (e.g., acetals, silyl ethers).[5][19] |

Experimental Protocol 1: Benzylation of a Primary Alcohol via Williamson Ether Synthesis

Objective: To protect 4-methoxybenzyl alcohol with a benzyl group.

Self-Validating System: This protocol is designed for high conversion. Reaction progress is monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. Successful completion is marked by the disappearance of the starting alcohol and the appearance of a new, less polar product spot.

Methodology:

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 30 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.53 g, 13.2 mmol, 1.2 eq.).

-

Causality: Anhydrous conditions are critical as NaH reacts violently with water. THF is a suitable aprotic solvent.

-

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-methoxybenzyl alcohol (1.52 g, 11.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Causality: Slow addition at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stirring at RT ensures complete deprotonation.

-

-

SN2 Displacement: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.44 mL, 12.1 mmol, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Causality: Using a slight excess of the electrophile ensures the reaction goes to completion.

-

-

Reaction Monitoring & Quenching: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

-

Causality: Quenching destroys any unreacted NaH. Saturated NH₄Cl is a mild acidic source to neutralize the alkoxide.

-

-

Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure benzyl 4-methoxybenzyl ether.

Experimental Protocol 2: Debenzylation via Catalytic Hydrogenolysis

Objective: To cleave the benzyl ether product from Protocol 1 to regenerate 4-methoxybenzyl alcohol.

Self-Validating System: This protocol is monitored by TLC. The disappearance of the starting ether and the reappearance of the original, more polar alcohol spot indicates a successful reaction. The generation of toluene as a byproduct is confirmed by its characteristic smell and volatility.

Methodology:

-

Setup: To a 100 mL round-bottom flask, add the benzyl ether (e.g., 1.0 g, 4.38 mmol) and a solvent such as methanol or ethyl acetate (25 mL). Add 10% Palladium on carbon (Pd/C, ~10 mol%, ~0.47 g).

-

Causality: Methanol and ethyl acetate are common, inert solvents for hydrogenation. 10 mol% is a standard catalytic loading, though this can be optimized.

-

-

Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating it with a vacuum line and backfilling with hydrogen gas from a balloon three times.

-

Causality: This process removes air (specifically oxygen, which can be a hazard with hydrogen and a catalyst) and ensures the reaction is under a positive pressure of hydrogen.

-

-

Reaction: Leave the reaction to stir vigorously at room temperature under the hydrogen balloon atmosphere.

-

Causality: Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and gaseous hydrogen for an efficient reaction.

-

-

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen atmosphere in a fume hood and replace it with an inert gas (N₂ or Ar).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the pad with additional solvent (2 x 10 mL).

-

Causality: Pd/C is a fine black powder that must be filtered to avoid contamination of the product. Celite provides a fine filter bed that prevents the catalyst from passing through. Caution: The Pd/C on the filter pad can be pyrophoric and should not be allowed to dry completely in the air; it should be quenched with water before disposal.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.

Conclusion

The O-benzyl ether's enduring prevalence in organic synthesis is a testament to its reliability and versatility. Its robust nature, combined with a diverse and well-understood set of protocols for both its formation and cleavage, provides the synthetic chemist with a powerful tool for navigating complex molecular architectures. The ability to employ substituted benzyl ethers in orthogonal deprotection schemes further elevates their status from a simple protecting group to a key element of sophisticated synthetic strategy. A thorough understanding of the causality behind the choice of reagents and conditions for manipulating this functionality is essential for any scientist engaged in the art of molecule building.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Mertens, A., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 825–829. Available from: [Link]

-

Stevens, E. (2018). benzyl ether cleavage. YouTube. Retrieved from [Link]

-

Mertens, A., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

-

Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4045-4058. Available from: [Link]

-

Chem Help ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. Retrieved from [Link]

-

Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. Available from: [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

-

jOeCHEM. (2020). Reduction/Ether Cleavage via Hydrogenation. YouTube. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2016). Hydrogenolysis. Retrieved from [Link]

-

Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available from: [Link]

-

Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(6), 1150–1152. Available from: [Link]

-

Beignet, J., et al. (2019). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 15, 237-242. Available from: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Crich, D., & Li, W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]

-

Jen, W. S., & MacMillan, D. W. C. (2015). Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis. PubMed Central. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

catalytic methods for 1,3-Dichloro-propan-2-one O-benzyl-oxime synthesis

An In-Depth Guide to Catalytic Methods for the Synthesis of 1,3-Dichloro-propan-2-one O-benzyl-oxime

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the catalytic synthesis of 1,3-dichloro-propan-2-one O-benzyl-oxime, a valuable biochemical for proteomics research and a versatile intermediate in organic synthesis.[1][2] The guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for experimental choices, empowering researchers to adapt and optimize these methods.

The synthesis is logically approached as a two-stage process:

-

Oximation: The initial formation of the oxime intermediate, 1,3-dichloro-propan-2-one oxime, from its corresponding ketone.

-

O-Benzylation: The subsequent alkylation of the oxime's oxygen atom to yield the final target molecule.

This note focuses on modern catalytic approaches for both stages, emphasizing methods that offer improved efficiency, selectivity, and adherence to the principles of green chemistry.

PART I: Catalytic Synthesis of 1,3-Dichloro-propan-2-one Oxime

The first critical step is the conversion of 1,3-dichloro-propan-2-one to its corresponding oxime. While classical methods exist, they often require stoichiometric amounts of base or harsh conditions.[3] A superior approach utilizes phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble hydroxylamine salt and the organic-soluble ketone, leading to higher yields and milder reaction conditions.[4]

Method 1: Phase-Transfer Catalyzed Oximation

Principle of Operation: Phase-transfer catalysis is an exceptionally powerful technique for accelerating reactions between reactants located in different immiscible phases (typically aqueous and organic).[5] In this oximation, hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl), which resides in the aqueous phase. The ketone substrate, 1,3-dichloro-propan-2-one, is in the organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide or hydroxylamine species, shuttling it across the phase boundary into the organic layer where it can react with the ketone. This circumvents the low reactivity often observed at the interface of the two phases.

Caption: Phase-Transfer Catalysis (PTC) Workflow for Oximation.

Experimental Protocol:

-

Materials & Reagents:

-

1,3-Dichloro-propan-2-one (DCA)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Saturated sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-propan-2-one (10.0 g, 78.8 mmol), toluene (80 mL), and tetrabutylammonium bromide (2.54 g, 7.88 mmol, 10 mol%).

-

Aqueous Phase Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (8.21 g, 118.2 mmol, 1.5 eq) and sodium carbonate (12.5 g, 118.2 mmol, 1.5 eq) in deionized water (40 mL).

-

Reaction Execution: Add the aqueous solution to the flask containing the organic phase. Heat the biphasic mixture to 60-70°C and stir vigorously to ensure efficient mixing between the phases.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Extraction: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-dichloro-propan-2-one oxime. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

-

PART II: Catalytic O-Benzylation of the Oxime Intermediate

With the oxime intermediate in hand, the next stage is the formation of the O-benzyl ether. Here we detail two robust catalytic methods: a green chemistry approach using a heteropolyacid with benzyl alcohol and a classic, highly reliable PTC method using a benzyl halide.

Method 2: Heteropolyacid-Catalyzed O-Benzylation with Benzyl Alcohol

Principle of Operation: This method represents a significant advancement in green chemistry, utilizing a stable, reusable solid acid catalyst (H₃PW₁₂O₄₀) and benzyl alcohol as the benzylating agent, with water being the only byproduct.[6] The strong Brønsted acidity of the heteropolyacid protonates the hydroxyl group of benzyl alcohol, facilitating its departure as water and generating a resonance-stabilized benzyl carbocation. This electrophilic carbocation is then rapidly trapped by the nucleophilic oxygen atom of the 1,3-dichloro-propan-2-one oxime to form the desired product. The use of dimethyl carbonate (DMC) as a solvent is also advantageous due to its low toxicity and biodegradability.[6]

Caption: Heteropolyacid (HPA) Catalyzed O-Benzylation Mechanism.

Experimental Protocol:

-

Materials & Reagents:

-

1,3-Dichloro-propan-2-one oxime (crude from Part I or purified)

-

Benzyl alcohol

-

Phosphotungstic acid (H₃PW₁₂O₄₀·xH₂O)

-

Dimethyl carbonate (DMC)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dichloro-propan-2-one oxime (7.1 g, 50 mmol) in dimethyl carbonate (100 mL).

-

Addition of Reagents: Add benzyl alcohol (6.5 g, 60 mmol, 1.2 eq) followed by phosphotungstic acid (1.44 g, 0.5 mmol, 1 mol%).

-

Reaction Execution: Heat the mixture to 90°C (reflux) and stir.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

-

Workup: Cool the mixture to room temperature. Filter the solid catalyst (which can be recovered, washed, dried, and reused).

-

Extraction: Dilute the filtrate with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic residue, followed by a brine wash (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude oil is the desired 1,3-dichloro-propan-2-one O-benzyl-oxime. Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) if required.

-

Method 3: Phase-Transfer Catalyzed O-Benzylation with Benzyl Halide

Principle of Operation: This is a highly efficient and widely applicable method for O-alkylation of oximes.[7] The reaction operates under biphasic conditions. An inorganic base in the aqueous phase, such as sodium hydroxide, deprotonates the oxime to form the oximate anion. The PTC (e.g., TBAB) then complexes with this anion, transferring it into the organic phase. Here, the highly nucleophilic oximate anion rapidly reacts with the benzyl halide (e.g., benzyl chloride) in a classic Sₙ2 displacement reaction to furnish the product. This method avoids the need for anhydrous solvents or expensive, strong organic bases.[5]

Experimental Protocol:

-

Materials & Reagents:

-

1,3-Dichloro-propan-2-one oxime

-

Benzyl chloride (or benzyl bromide)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (DCM) or Toluene

-

Deionized water

-

-

Procedure:

-

Reaction Setup: Combine 1,3-dichloro-propan-2-one oxime (7.1 g, 50 mmol), dichloromethane (100 mL), and TBAB (1.61 g, 5 mmol, 10 mol%) in a 250 mL flask with vigorous stirring.

-

Addition of Reagents: Add benzyl chloride (7.6 g, 60 mmol, 1.2 eq).

-

Aqueous Phase: In a separate beaker, prepare a 20% (w/v) solution of sodium hydroxide in water (e.g., 10 g NaOH in 50 mL water). Add this aqueous base to the reaction flask.

-

Reaction Execution: Stir the biphasic mixture vigorously at room temperature. The reaction is often mildly exothermic.

-

Monitoring: Follow the disappearance of the starting oxime by TLC (typically complete in 2-4 hours).

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to afford the crude product. Purify by column chromatography as needed.

-

Data and Method Comparison

| Feature | Method 1: PTC Oximation | Method 2: HPA O-Benzylation | Method 3: PTC O-Benzylation |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phosphotungstic Acid (H₃PW₁₂O₄₀) | Tetrabutylammonium Bromide (TBAB) |

| Key Reagents | NH₂OH·HCl, Na₂CO₃ | Benzyl Alcohol | Benzyl Chloride, NaOH |

| Typical Yield | > 90% | 85-95%[6] | > 95% |

| Conditions | 60-70°C, 4-6 h | 90°C, 8-12 h | Room Temp, 2-4 h |

| Pros | - Mild conditions- High yield- Uses inexpensive reagents | - Green (water is byproduct)- Reusable catalyst- Avoids halides | - Very fast reaction- High yield- Room temperature operation |

| Cons | - Biphasic, requires vigorous stirring | - Higher temperature- Longer reaction time | - Uses benzyl halide- Generates salt waste |

Safety and Handling Precautions

-

1,3-Dichloro-propan-2-one (DCA): This starting material is a potent lachrymator and can cause skin blistering. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Benzyl Halides: Benzyl chloride and bromide are lachrymatory and corrosive. Handle with care in a fume hood.

-

Caustic Solutions: Sodium hydroxide solutions are corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of 1,3-dichloro-propan-2-one O-benzyl-oxime can be achieved efficiently through a two-step sequence employing modern catalytic methods. Phase-transfer catalysis offers a robust and high-yielding pathway for both the initial oximation and the subsequent O-benzylation, notable for its operational simplicity and mild conditions. For researchers focused on green chemistry, the use of a heteropolyacid catalyst with benzyl alcohol provides an excellent alternative for the O-benzylation step, minimizing waste and avoiding the use of halogenated reagents. The choice of method can be tailored to specific laboratory constraints, reagent availability, and green chemistry objectives, with all presented protocols offering reliable and scalable solutions for producing this important chemical intermediate.

References

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

- US4128580A - Process for the production of 1,3-dichloroacetone oxime and its acetate derivative. (n.d.). Google Patents.

- EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (n.d.). Google Patents.

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Wang, L., et al. (2022). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry. Royal Society of Chemistry. [Link]

-

Mas-Roselló, J., & Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. [Link]

-

Phase-Transfer Catalysis in Synthesis of Oximes. (2025). ResearchGate. [Link]

-

Thavarajah, B., et al. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega. [Link]

-

O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

- JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol. (n.d.). Google Patents.

-

Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. (2014). ACS Publications. [Link]

-

α,γ-DICHLOROACETONE. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

-

Thavarajah, B., et al. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega. [Link]

-

Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 24, 2026, from [Link]

-

Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | 188125-86-2 [chemicalbook.com]

- 3. US4128580A - Process for the production of 1,3-dichloroacetone oxime and its acetate derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 6. Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]

Application Notes and Protocols for the Oxidative Cleavage of 1,3-Dichloro-propan-2-one O-benzyl-oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide on the oxidative cleavage of the O-benzyl group in 1,3-Dichloro-propan-2-one O-benzyl-oxime to regenerate the parent ketone, 1,3-dichloro-propan-2-one. The O-benzyl oxime serves as a robust protecting group for the ketone functionality, and its efficient cleavage is a critical step in synthetic pathways where the ketone is required for subsequent transformations. This guide explores two effective oxidative methods: ozonolysis and potassium permanganate oxidation, offering insights into the mechanistic underpinnings, procedural details, and comparative advantages of each approach.

Introduction: The Strategic Importance of O-Benzyl Oxime Deprotection

In multistep organic synthesis, the temporary protection of reactive functional groups is a cornerstone of molecular architecture. The ketone moiety in 1,3-dichloro-propan-2-one is highly susceptible to nucleophilic attack. Its conversion to an O-benzyl oxime ether renders it inert to a wide range of reaction conditions, including those involving organometallics and reducing agents. The benzyl group, in particular, is favored for its stability and the multiple strategies available for its removal.

Oxidative cleavage represents a powerful method for the deprotection of O-benzyl oximes, directly yielding the desired ketone. This approach is orthogonal to hydrogenolytic or strong acid-catalyzed deprotection methods, offering a valuable alternative when sensitive functional groups that are incompatible with those conditions are present elsewhere in the molecule. The selection of the appropriate oxidative method is paramount to ensure high yield and purity of the deprotected ketone, while minimizing potential side reactions, especially given the presence of reactive chloro-substituents in the target molecule.

Mechanistic Considerations: Pathways to Ketone Regeneration

The oxidative cleavage of an O-benzyl oxime to its corresponding ketone involves the scission of the N-O bond and the hydrolysis of the resulting imine intermediate. The two methods presented herein achieve this transformation through distinct mechanistic pathways.

Ozonolysis: This powerful oxidative cleavage method is highly effective for breaking unsaturated bonds. In the context of an O-benzyl oxime, the reaction is thought to proceed via attack of ozone on the C=N double bond, although the benzylic C-H bond is also susceptible to oxidation. The widely accepted Criegee mechanism for ozonolysis of alkenes provides a useful analogy, involving the formation of a primary ozonide followed by rearrangement to a more stable secondary ozonide.[1][2] A subsequent reductive work-up is crucial to quench reactive peroxide species and liberate the desired ketone.

Potassium Permanganate Oxidation: Potassium permanganate (KMnO₄) is a strong, versatile oxidizing agent capable of cleaving a wide array of functional groups.[3] In the case of oxime ethers, the permanganate ion (MnO₄⁻) likely attacks the imino carbon, leading to the formation of a cyclic manganese ester intermediate.[3] This intermediate can then decompose to yield the ketone. The reaction conditions, particularly pH, can significantly influence the reactivity and selectivity of KMnO₄.

Experimental Protocols

Protocol 1: Oxidative Cleavage via Ozonolysis

Ozonolysis offers a clean and efficient method for the deprotection of O-benzyl oximes, typically conducted at low temperatures to control the reactivity of ozone and ensure the stability of the ozonide intermediates. A reductive work-up is essential to prevent over-oxidation and safely decompose potentially explosive peroxide byproducts.[4][5]

Materials and Equipment:

-

1,3-Dichloro-propan-2-one O-benzyl-oxime

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone generator

-

Oxygen source

-

Gas dispersion tube

-

Three-necked round-bottom flask

-

Low-temperature thermometer

-

Dry ice/acetone or liquid nitrogen bath

-

Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Experimental Workflow Diagram:

Caption: Ozonolysis experimental workflow.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a gas dispersion tube, a low-temperature thermometer, and a gas outlet connected to a trap containing potassium iodide solution, dissolve 1,3-Dichloro-propan-2-one O-benzyl-oxime (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Begin bubbling a stream of ozone-enriched oxygen through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed, and the solution retains a faint blue color, indicating a slight excess of ozone.[6]

-

Quenching: Stop the ozone flow and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove excess ozone.

-

Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 2-3 eq) dropwise. An exothermic reaction may be observed.

-

Warming and Stirring: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 2 hours, or until the peroxide test (e.g., with potassium iodide-starch paper) is negative.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1,3-dichloro-propan-2-one.

Causality and Self-Validation: The low reaction temperature is critical for controlling the exothermic nature of ozonide formation and preventing side reactions. The persistence of the blue color of ozone provides a clear visual endpoint for the reaction. A negative peroxide test after the reductive work-up is a crucial safety and quality control step, ensuring the complete destruction of potentially explosive ozonides before proceeding with solvent evaporation.

Protocol 2: Oxidative Cleavage with Potassium Permanganate

Potassium permanganate is a cost-effective and powerful oxidizing agent. This protocol employs phase-transfer catalysis to facilitate the reaction between the organic-soluble substrate and the aqueous permanganate solution, often leading to improved reaction rates and yields. Careful control of stoichiometry and reaction time is necessary to prevent over-oxidation.

Materials and Equipment:

-

1,3-Dichloro-propan-2-one O-benzyl-oxime

-

Potassium permanganate (KMnO₄)

-

Dichloromethane (DCM) or acetone

-

Water

-

Aliquat 336 (or other suitable phase-transfer catalyst)

-

Sodium bisulfite (NaHSO₃) or oxalic acid

-

Celite® or diatomaceous earth

-

Standard glassware for reaction, filtration, and extraction

Experimental Workflow Diagram:

Caption: KMnO₄ oxidation experimental workflow.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-Dichloro-propan-2-one O-benzyl-oxime (1.0 eq) and a catalytic amount of a phase-transfer catalyst such as Aliquat 336 (0.05-0.1 eq) in dichloromethane.

-

Addition of Oxidant: In a separate flask, prepare a solution of potassium permanganate (2-3 eq) in water. Add the aqueous KMnO₄ solution to the vigorously stirred organic solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically accompanied by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves. Alternatively, oxalic acid can be used.

-

Filtration: Filter the mixture through a pad of Celite® to remove any remaining manganese salts. Wash the filter cake with dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation: The use of a phase-transfer catalyst is key to bringing the aqueous oxidant into contact with the organic substrate, thereby enabling the reaction to proceed at a reasonable rate under mild conditions. The disappearance of the characteristic purple color of permanganate serves as a visual indicator of its consumption. A complete quench, confirmed by the absence of the purple color and dissolution of the MnO₂ precipitate, is essential for a clean work-up and straightforward purification.

Data Presentation and Comparison

| Parameter | Ozonolysis | Potassium Permanganate Oxidation |

| Reagent | Ozone (O₃) | Potassium Permanganate (KMnO₄) |

| Typical Temperature | -78 °C | Room Temperature |

| Work-up | Reductive (e.g., DMS, PPh₃) | Quenching (e.g., NaHSO₃, oxalic acid) |

| Selectivity | Generally high for C=N bond | Lower; potential for C-H oxidation |

| Safety Considerations | Potentially explosive ozonides; requires careful handling of ozone | Strong oxidant; exothermic quenching |

| Byproducts | Dimethyl sulfoxide (DMSO) or triphenylphosphine oxide | Manganese dioxide (MnO₂) |

| Equipment | Ozone generator required | Standard laboratory glassware |

Concluding Remarks and Field-Proven Insights

The choice between ozonolysis and potassium permanganate oxidation for the cleavage of the O-benzyl group in 1,3-Dichloro-propan-2-one O-benzyl-oxime will depend on the specific requirements of the synthetic route, available equipment, and the scale of the reaction.

-

Ozonolysis is generally the preferred method for achieving high selectivity and cleaner reaction profiles, especially for complex molecules with multiple sensitive functional groups. The low reaction temperature and the mild reductive work-up conditions minimize the risk of side reactions. However, the requirement for specialized equipment (an ozone generator) may be a limiting factor in some laboratories.

-

Potassium Permanganate Oxidation offers a practical and cost-effective alternative that can be performed with standard laboratory equipment. The use of a phase-transfer catalyst makes this a viable option under mild conditions. However, due to the high oxidizing power of permanganate, there is a greater risk of over-oxidation or side reactions with other parts of the molecule, including potential oxidation at the benzylic position of the starting material or product. Therefore, careful optimization of the reaction conditions is crucial.

For the specific substrate, 1,3-Dichloro-propan-2-one O-benzyl-oxime, the chloro-substituents are generally stable to both ozonolysis and permanganate oxidation under the described conditions. Alkyl halides are typically less reactive towards these oxidants than the C=N bond or benzylic C-H bonds.[5] However, it is always prudent to perform small-scale trial reactions to establish the optimal conditions and confirm the stability of all functional groups within the molecule.

References

-

Chemistry Steps. (n.d.). Ozonolysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Ozonolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

-

PubMed. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Retrieved from [Link]

-

ResearchGate. (n.d.). Potassium Permanganate and Chlorine Reactions with Natural Organic Compounds in Algerian Surface Water. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mechanism of Ozonolysis. Retrieved from [Link]

Sources

- 1. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 2. Supplemental Topics [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ozonolysis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1,3-Dichloro-propan-2-one O-benzyl-oxime in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 1,3-Dichloro-propan-2-one O-benzyl-oxime in the field of proteomics. While specific, peer-reviewed applications of this compound are not extensively documented, its chemical structure strongly suggests its utility as a covalent probe for activity-based protein profiling (ABPP) and other chemoproteomic strategies. This guide will therefore focus on the theoretical framework, potential applications, and generalized protocols for utilizing this reagent to investigate protein function, identify drug targets, and explore covalent ligand discovery.

Introduction: The Role of Covalent Probes in Proteomics

Modern proteomics seeks to understand the dynamic nature of proteins within complex biological systems. While traditional mass spectrometry can identify and quantify proteins, understanding their functional state—activity, conformational changes, and interactions—requires more specialized tools. Chemical proteomics employs small-molecule probes to interrogate protein function directly in their native environment.[1][2] Covalent probes, in particular, are powerful tools that form stable, irreversible bonds with their protein targets, enabling their enrichment and identification.[1][2]

1,3-Dichloro-propan-2-one O-benzyl-oxime is a biochemical compound with significant potential in this area.[3] Its structure features two reactive chloro-groups, positioning it as a potent electrophile capable of alkylating nucleophilic amino acid residues. This reactivity forms the basis of its application as a covalent probe in proteomics research.

Chemical Properties and Mechanism of Action

Chemical Identity:

| Property | Value |

| IUPAC Name | 1,3-dichloro-N-phenylmethoxypropan-2-imine |

| Synonyms | 1,3-Dichloro-2-propanone O-Benzyloxime, N-(1,3-Dichloropropan-2-ylidene)-1-benzylimine |

| CAS Number | 188125-86-2 |

| Molecular Formula | C₁₀H₁₁Cl₂NO |

| Molecular Weight | 232.11 g/mol |

| Appearance | Pale Brown to Brown Oil |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Source: PubChem CID 10609582, Santa Cruz Biotechnology, Inc.[3][4]

The key to the functionality of 1,3-Dichloro-propan-2-one O-benzyl-oxime lies in its dichlorinated propane backbone. The two chlorine atoms are attached to primary carbons, making them susceptible to nucleophilic substitution (Sₙ2) reactions. This reactivity allows the compound to act as an alkylating agent, forming covalent bonds with nucleophilic amino acid residues on proteins.

Proposed Mechanism of Action:

The proposed mechanism involves the nucleophilic attack by an amino acid side chain on one of the chlorinated carbons, leading to the displacement of a chloride ion and the formation of a stable covalent bond.

Caption: Proposed Sₙ2 reaction mechanism for protein modification.